Trimethoprim lactate is a crucial component in antimicrobial susceptibility testing (AST) []. AST helps determine which antibiotics a specific bacterial isolate is susceptible to, informing effective treatment decisions. Researchers and clinical microbiologists use trimethoprim lactate-impregnated disks, panels, or broth microdilution methods to assess bacterial susceptibility. By analyzing the growth or inhibition of bacteria exposed to different concentrations of trimethoprim lactate, researchers can determine the minimum inhibitory concentration (MIC), the lowest concentration that inhibits bacterial growth.
Trimethoprim lactate can be used to investigate various aspects of bacterial physiology and the mechanisms by which bacteria develop resistance to antibiotics. Researchers can employ trimethoprim lactate to:
Trimethoprim lactate may also find use in other research areas, such as:
Trimethoprim lactate is a synthetic derivative of trimethoxybenzyl-pyrimidine, recognized for its bacteriostatic and antiprotozoal properties. As a potent inhibitor of bacterial dihydrofolate reductase, it effectively disrupts the synthesis of tetrahydrofolic acid from dihydrofolic acid, which is essential for nucleic acid synthesis in bacteria. This mechanism underpins its application in treating various bacterial infections, particularly those affecting the urinary tract. Trimethoprim lactate is characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Nocardia, Brucella, and certain strains of Streptococcus and Toxoplasma .
Trimethoprim lactate acts as a bacteriostatic antibiotic by inhibiting the enzyme dihydrofolate reductase (DHFR) in bacteria []. DHFR plays a crucial role in the folate metabolic pathway, essential for bacterial DNA synthesis []. Trimethoprim selectively inhibits the bacterial DHFR, hindering bacterial folate production and ultimately stopping their growth and replication [].
Trimethoprim lactate is generally well-tolerated, but side effects like nausea, vomiting, and diarrhea can occur []. In rare cases, it can cause more serious allergic reactions. Trimethoprim lactate can also interact with other medications, so it's crucial to disclose all medications to a healthcare professional before taking it [].
The primary chemical reaction involving trimethoprim lactate is its binding to the enzyme dihydrofolate reductase. This reversible inhibition prevents the conversion of dihydrofolic acid to tetrahydrofolic acid, thereby halting the folic acid synthesis pathway crucial for bacterial growth and replication. The compound's molecular formula is represented as C₁₄H₁₈N₄O₃ · C₃H₆O₃, indicating its structure as a lactate salt of trimethoprim .
Trimethoprim lactate exhibits significant antibacterial activity, particularly when used in combination with sulfonamides like sulfamethoxazole. This combination enhances its efficacy through a synergistic mechanism that targets consecutive steps in folic acid metabolism. While trimethoprim lactate alone is typically bacteriostatic, the combination can yield bactericidal effects against a wider range of pathogens. The compound is particularly effective against bacteria responsible for urinary tract infections and mild acute prostatitis .
Trimethoprim lactate can be synthesized through various chemical pathways involving the reaction of trimethoprim with lactic acid. The synthesis typically involves:
This synthetic route allows for the production of trimethoprim lactate in a controlled environment, ensuring high purity and efficacy .
Trimethoprim lactate is utilized primarily in clinical settings for treating bacterial infections, especially urinary tract infections. Its applications extend to:
Trimethoprim lactate has been studied for its interactions with various drugs and biological systems. Key findings include:
Several compounds share structural and functional similarities with trimethoprim lactate. Below are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Pyrimethamine | Inhibits dihydrofolate reductase | Primarily used for treating malaria |
Sulfamethoxazole | Inhibits bacterial dihydropteroate synthase | Often used in combination with trimethoprim |
Methotrexate | Inhibits dihydrofolate reductase | Used primarily in cancer therapy |
Dapsone | Inhibits folic acid synthesis | Primarily used for leprosy treatment |
Trimethoprim lactate's unique position lies in its specific application against urinary tract infections and its compatibility with other antibiotics to enhance therapeutic outcomes .
Trimethoprim lactate exerts bactericidal activity by competitively inhibiting bacterial DHFR, preventing the reduction of dihydrofolate (DHF) to THF. This inhibition disrupts purine, thymidine, and amino acid biosynthesis.
Crystallographic studies reveal that trimethoprim binds tightly to DHFR via hydrogen bonding with conserved residues (e.g., Asp27, Ile94) and hydrophobic interactions with aromatic residues (e.g., Phe31, Leu28) . Mutations in DHFR, such as L28R or I94L, alter these interactions, reducing trimethoprim affinity. For example, the L28R mutation increases substrate (DHF) affinity while decreasing trimethoprim binding, enabling resistance .
DHFR Variant | Ki (Trimethoprim) | Ki (Iclaprim) | Substrate Affinity (KM, DHF) |
---|---|---|---|
Wild-type (DfrB) | 2.7 nM | 1.8 nM | 13.4 µM |
DfrA | 820 nM | 90 nM | 5.76 µM |
DfrG | 30,960 nM | 1,400 nM | 8.9 µM |
Data compiled from kinetic studies of plasmid-encoded DHFRs .
Pre-steady-state kinetic studies of Streptococcus pneumoniae DHFR show that trimethoprim binding kinetics differ from E. coli DHFR. In S. pneumoniae, hydride transfer or a preceding step is rate-limiting, unlike the product dissociation step in E. coli . This variability underscores the complexity of resistance evolution across species.
Trimethoprim lactate is often combined with sulfamethoxazole (SMX) to exploit sequential inhibition of folate biosynthesis.
SMX inhibits dihydropteroate synthase (DHPS), blocking p-aminobenzoic acid (PABA) incorporation into dihydropteroate (DHPte), thereby reducing DHF availability. Trimethoprim lactate then inhibits DHFR, amplifying the depletion of THF. This dual inhibition creates a metabolic bottleneck, synergistically enhancing bactericidal activity .
A feedback loop involving THF and dihydropterin pyrophosphate (DHPPP) synthesis further potentiates synergy. Trimethoprim lactate inhibits THF-dependent DHPPP production, disrupting the supply of folate precursors. This feedback mechanism amplifies SMX’s inhibition of DHPS, creating a self-reinforcing block in folate metabolism .
Trimethoprim lactate exerts profound effects on bacterial folate metabolism through multiple interconnected pathways that extend beyond its primary target of dihydrofolate reductase [1]. The compound initiates a complex cascade of metabolic disruptions that fundamentally alter bacterial folate homeostasis and cellular function [2]. Research demonstrates that trimethoprim induces a domino-like effect within the folate network, where inhibition of dihydrofolate reductase leads to accumulation of dihydrofolate, which subsequently inhibits folylpolyglutamate synthetase activity [2]. This secondary inhibition disrupts the critical balance of polyglutamated folate species within bacterial cells, as these modified folates serve as essential cofactors for numerous enzymatic reactions [15].
The specificity of bacterial enzymes for particular polyglutamate chain lengths becomes compromised when trimethoprim lactate treatment alters the normal distribution of folate species [23]. Studies in Escherichia coli reveal that the majority of folates in lactobacilli exist as polyglutamates with more than seven glutamyl residues, while Escherichia coli and Streptococcus faecalis synthesize mainly polyglutamates with seven or fewer glutamate residues [23]. Trimethoprim lactate disrupts this species-specific polyglutamylation pattern, leading to enzyme substrate mismatches and metabolic dysfunction [24].
The inhibition of bacterial folate metabolism by trimethoprim lactate results in significant disruption of methyl transfer reactions essential for cellular biosynthesis [17]. Tetrahydrofolate-dependent transmethylation reactions become severely compromised when trimethoprim lactate reduces the availability of reduced folate cofactors [17]. Research using trimethoprim as a discriminatory tool in comparative studies demonstrates that gram-positive bacteria including Streptococcus faecium, Staphylococcus aureus, Corynebacterium bovis, Arthrobacter albidus, and members of the Bacillaceae family experience accumulation of ribothymidine-deficient transfer ribonucleic acids [17].
The methylation of transfer ribonucleic acids represents a critical post-transcriptional modification that requires functional folate cofactor availability [17]. When trimethoprim lactate impairs folate metabolism, the ribothymidine-deficient transfer ribonucleic acids that accumulate can accept methyl moieties from S-adenosylmethionine in vitro, with approximately ninety percent of incorporated methyl groups appearing in ribothymidine [17]. This finding indicates that the primary limitation lies in the availability of tetrahydrofolate-derived methyl donors rather than in the methyltransferase enzymes themselves [17].
Bacterial methyl transfer reactions extend beyond transfer ribonucleic acid modification to encompass critical biosynthetic pathways including methionine synthesis [16]. The folate-dependent methionine synthase enzyme requires methyltetrahydrofolate as a methyl donor, and its activity becomes compromised when trimethoprim lactate disrupts the normal folate pool [16]. Different bacterial species employ distinct strategies for methionine synthesis, with some utilizing folate-independent pathways that involve vitamin B12-binding proteins, while others depend entirely on folate-mediated methyl transfer [16].
The disruption of thymidylate synthesis represents one of the most critical downstream consequences of trimethoprim lactate action on bacterial folate metabolism [30]. Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate using methylenetetrahydrofolate as both a methyl donor and reducing agent [30]. When trimethoprim lactate inhibits dihydrofolate reductase, the resulting accumulation of dihydrofolate creates a metabolic trap that severely limits the availability of tetrahydrofolate derivatives required for thymidylate synthesis [30].
Mathematical modeling of thymidylate metabolism in bacteria reveals that a minimum dihydrofolate reductase activity of at least 120 micromolar per hour is necessary to support maximal thymidylate synthesis in bacteria containing both thymidylate synthase and dihydrofolate reductase [30]. When trimethoprim lactate reduces dihydrofolate reductase activity below this threshold, the steady-state concentration of tetrahydrofolate decreases progressively, leading to rapid decline in methylenetetrahydrofolate levels and subsequent reduction in thymidylate synthase reaction rates [30].
The thymidylate synthase cascade effects extend to fundamental cellular processes including deoxyribonucleic acid synthesis and cell division [32]. Trimethoprim lactate treatment of Escherichia coli results in rapid inhibition of protein, ribonucleic acid, and deoxyribonucleic acid synthesis when added to amino acid supplemented cultures [32]. The maintenance of this inhibition requires continuous disruption of both thymidylate and purine synthesis pathways, demonstrating the interconnected nature of folate-dependent biosynthetic processes [32].
Research demonstrates that trimethoprim lactate reduces but does not completely eliminate dihydrofolate reductase activity in vivo, thereby reducing the amount of tetrahydrofolate derivatives available for formylmethionyl transfer ribonucleic acid formylation, purine synthesis, and thymidylate synthesis [32]. This partial inhibition creates a state of metabolic stress where bacterial cells attempt to maintain essential biosynthetic processes with insufficient cofactor availability [35].
Table 1: Impact on Bacterial Folate Cycling Networks
Metabolic Process | Effect of Trimethoprim Lactate | Consequences | Source |
---|---|---|---|
Dihydrofolate Reductase Inhibition | Direct competitive inhibition (Ki ~16.5 μM for M. tuberculosis) | Dihydrofolate accumulation up to 4-fold increase | [10] |
Folylpolyglutamate Synthetase Inhibition | Indirect inhibition via dihydrofolate accumulation | Disrupted folate polyglutamylation balance | [2] |
Tetrahydrofolate Pool Disruption | 10-100 fold decrease in polyglutamate species | Loss of enzyme specificity for polyglutamate cofactors | [2] |
Methyl Transfer Impairment | Reduced ribothymidine formation in tRNA | Impaired protein synthesis and tRNA modification | [17] |
Nucleotide Synthesis Reduction | Decreased thymidylate and purine synthesis | Cell cycle arrest and DNA synthesis inhibition | [32] |
DNA Replication Stress | Thymine depletion-induced replication fork stalling | Reactive oxygen species production | [35] |
Trimethoprim lactate demonstrates significant capacity to interfere with eukaryotic cellular metabolism, particularly through its effects on folate homeostasis and mitochondrial function [8]. Human studies reveal that trimethoprim administration results in measurable reductions in serum folate levels, with a mean decrease of 1.95 nanomolar per liter observed after seven days of treatment compared to placebo controls [3]. This reduction in circulating folate reflects the compound's ability to disrupt normal folate metabolism in mammalian cells, despite its intended selectivity for bacterial targets [12].
The interference with eukaryotic folate metabolism occurs through multiple mechanisms that extend beyond direct enzyme inhibition [8]. Research demonstrates that disruption of mitochondrial folate pathways leads to compensatory changes in cytosolic folate handling, including alterations in folate transporter expression and cellular folate distribution [8]. These adaptations represent cellular attempts to maintain folate homeostasis in the presence of metabolic stress induced by trimethoprim lactate [24].
The compartmentalization of folate metabolism between mitochondrial and cytosolic pathways in mammalian cells creates opportunities for trimethoprim lactate to disrupt normal cellular function through interference with mitochondrial-cytosolic crosstalk [8]. Mitochondrial folate metabolism plays a crucial role in formate production, which supports cytosolic methylation reactions and nucleotide synthesis [8]. When trimethoprim lactate disrupts this system, it can lead to folate degradation in the cytosol due to hyperaccumulation of tetrahydrofolate in the absence of mitochondrially produced formate [8].
Research using genome-editing approaches demonstrates that ablating folate metabolism in mitochondria results in folate degradation in the cytosol through a mechanism involving quinoid dihydropteridine reductase [8]. This enzyme normally functions in tetrahydrobiopterin metabolism but moonlights to repair oxidative damage to tetrahydrofolate [8]. When cytosolic tetrahydrofolate hyperaccumulates due to disrupted mitochondrial formate production, the repair capacity becomes overwhelmed, leading to tetrahydrofolate degradation [8].
The mitochondrial folate pathway disruption by trimethoprim lactate can trigger formation of unusual folate metabolites that do not occur under normal physiological conditions [8]. These metabolites appear when the normal balance between mitochondrial and cytosolic folate metabolism becomes disrupted, leading to accumulation of damaged or modified folate species [8]. The formation of such metabolites indicates fundamental perturbation of cellular folate homeostasis that extends beyond the intended antibacterial effects [8].
Mitochondrial folate transport systems become compromised when trimethoprim lactate treatment alters normal folate pool distributions [8]. The mitochondrial folate transporter SLC25A32 normally maintains appropriate folate levels within mitochondria, but disruption of this system leads to depletion of mitochondrial folate pools [8]. This depletion forces the cell to rely entirely on cytosolic folate metabolism, which cannot adequately compensate for the loss of mitochondrial folate function [8].
Trimethoprim lactate formulations contain propylene glycol as a solvent at concentrations of 40% volume per volume, creating the potential for significant interactions with hepatic metabolism [11]. Propylene glycol undergoes metabolism in the liver through a well-characterized pathway involving alcohol dehydrogenase and aldehyde dehydrogenase enzymes [19]. The initial oxidation by alcohol dehydrogenase converts propylene glycol to lactaldehyde, which is subsequently oxidized by aldehyde dehydrogenase to lactate [19].
The hepatic metabolism of propylene glycol from trimethoprim lactate formulations follows first-order kinetics up to approximately 12 grams per day, with a constant half-life of 1.6 ± 0.2 hours [19]. Beyond this threshold, the metabolism becomes dose-dependent with zero-order kinetics and a serum half-life exceeding 3 hours [19]. This saturation of metabolic clearance occurs at lower doses in humans compared to experimental animals, with saturation appearing at approximately 0.2 grams per kilogram body weight in humans versus 1.6 to 2 grams per kilogram in rats and rabbits [19].
The rate-determining step in propylene glycol metabolic clearance involves nicotinamide adenine dinucleotide-dependent alcohol dehydrogenase [19]. When this enzymatic capacity becomes saturated during high-dose trimethoprim lactate administration, propylene glycol accumulation can lead to enhanced production of lactate and subsequent development of metabolic acidosis [18]. Clinical case reports document severe lactic acidosis with lactate levels reaching 12.1 millimolar per liter following three days of trimethoprim lactate treatment [18].
The stereospecific nature of propylene glycol metabolism creates additional complexity in hepatic processing [19]. Propylene glycol exists as equal proportions of D and L stereoisomers, with L-lactate being indistinguishable from endogenous lactate and serving as a substrate for gluconeogenesis [19]. D-lactate, however, is less readily converted to glucose than L-lactate, which prolongs its half-life and can contribute to persistent metabolic acidosis [21]. The accumulation of D-lactate may be particularly problematic in conditions such as diabetes or starvation, where methylglyoxal synthetase activity is increased [21].
Table 2: Hepatic Propylene Glycol Metabolism Interactions
Metabolic Component | Propylene Glycol Metabolism | Trimethoprim Lactate Impact | Toxicity Threshold |
---|---|---|---|
Alcohol Dehydrogenase Pathway | Oxidation to lactaldehyde then lactate | Contains 40% v/v propylene glycol as solvent | Saturation occurs at lower doses in humans vs rats |
Lactate Production | L-lactate and D-lactate formation | Enhanced lactic acid production | Lactic acidosis at lactate >5 mEq/L |
Gluconeogenic Conversion | Conversion to glucose via phosphoenolpyruvate | Saturated metabolism at doses >0.2 g/kg | Case reports of severe acidosis after 3 days |
Hepatic Clearance | First-order kinetics up to 12 g/day | Potential metabolic acidosis development | pH 7.2, lactate 12.1 mmol/L documented |
Irritant